molecular formula C17H25NO5S B3236135 2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 136235-11-5

2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3236135
CAS No.: 136235-11-5
M. Wt: 355.5 g/mol
InChI Key: VSVOPDINJSHSBZ-UHFFFAOYSA-N
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Description

2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H25NO5S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
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Biological Activity

2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, a compound featuring a pyrrolidine ring, has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Toluene-4-sulfonyloxymethyl Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Carboxylic Acid tert-butyl Ester : The tert-butyl ester group is known for its stability and can be hydrolyzed to release the active carboxylic acid.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antiviral and anticancer contexts.

Antiviral Activity

A study highlighted the compound's potential as an inhibitor of influenza virus neuraminidase. The compound demonstrated IC50 values in the range of 50 μM against specific strains of the influenza virus, showcasing its efficacy compared to other known inhibitors. Notably, it was about 24-fold more potent than a commonly used reference compound in cell culture assays .

Anticancer Potential

In addition to antiviral properties, preliminary investigations suggest that the compound may possess anticancer activity. In vitro studies using various cancer cell lines indicated that treatment with this pyrrolidine derivative led to reduced cell viability, as measured by the MTT assay. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • One-Step Continuous Flow Synthesis :
    • Utilizing a microreactor system for efficient synthesis.
    • The reaction involves a Hantzsch reaction followed by in situ hydrolysis of tert-butyl esters, yielding high purity and yield .
  • Interrupted Curtius Rearrangements :
    • This method involves lithiation of N-Boc proline derivatives followed by trapping with electrophiles.
    • Hydrolysis under alkaline conditions yields the desired carboxylic acid derivatives .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study 1 : A study demonstrated that administration of the compound in animal models significantly reduced viral load in influenza-infected subjects, correlating with its neuraminidase inhibition profile .
  • Case Study 2 : In a cancer model, treatment with this pyrrolidine derivative resulted in tumor size reduction and increased survival rates compared to control groups, suggesting its potential as a therapeutic agent .

Scientific Research Applications

Synthetic Applications

TBS-pyrrolidine is primarily utilized in organic synthesis, particularly in the construction of complex molecules. Its applications include:

  • As a Building Block in Synthesis :
    • TBS-pyrrolidine serves as a versatile building block for synthesizing various biologically active compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in the synthesis of amines and other nitrogen-containing compounds.
  • Palladium-Catalyzed Reactions :
    • The compound has been employed in palladium-catalyzed coupling reactions, facilitating the formation of carbon-carbon bonds. This application is crucial in the development of pharmaceuticals and agrochemicals where complex molecular architectures are required .
  • Synthesis of Boc-Protected Compounds :
    • TBS-pyrrolidine is utilized in the synthesis of Boc-protected 2-benzylpyrrolidines through a reaction with activated zinc, which forms an organozinc reagent that subsequently engages in coupling with aryl halides.

Pharmaceutical Applications

The therapeutic potential of TBS-pyrrolidine derivatives has been explored extensively:

  • Anticancer Agents :
    • Research indicates that derivatives of TBS-pyrrolidine exhibit inhibitory activity against key cancer-related kinases, such as AKT and p70 S6 kinase. These inhibitors are being investigated for their potential use in cancer therapy .
  • Neurological Disorders :
    • Some studies suggest that TBS-pyrrolidine derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases. The modulation of neurotransmitter systems through these compounds could lead to novel therapeutic strategies .
  • Antimicrobial Activity :
    • Preliminary investigations have shown that certain derivatives possess antimicrobial properties, indicating their potential use as antibiotics or antifungal agents .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing TBS-pyrrolidine derivatives as inhibitors of the AKT pathway demonstrated significant anticancer activity in vitro. The synthesized compounds were tested against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms and efficacy.

Case Study 2: Neuroprotective Effects

Research involving TBS-pyrrolidine derivatives highlighted their potential neuroprotective effects in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could mitigate cell death and promote neuronal survival, suggesting their utility in neuroprotective therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions (e.g., DMAP or TEA) .
  • Step 2 : Tosylation of the hydroxymethyl group on pyrrolidine using toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) or THF, with pyridine as a base to scavenge HCl .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purity (>95%) is achieved using recrystallization from ethanol/water mixtures .
  • Critical Parameters : Maintain anhydrous conditions during tosylation to avoid hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and assessing purity?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the toluenesulfonyl group (aromatic protons at δ 7.6–7.8 ppm; tert-butyl singlet at δ 1.4 ppm) and pyrrolidine ring conformation (e.g., coupling constants for chair vs. boat conformations) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% area under the curve) and detect trace impurities from incomplete tosylation .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]+ at m/z 398.1 (calculated for C₁₈H₂₇NO₅S) .

Q. How should the compound be stored to maintain stability, and what environmental factors accelerate degradation?

  • Methodological Answer :

  • Storage : Store at –20°C under inert atmosphere (argon) in amber vials to prevent light-induced decomposition. Desiccate to avoid hygroscopic degradation .
  • Instability Factors : Exposure to moisture (hydrolysis of the sulfonate ester), temperatures >25°C (Boc group cleavage), or acidic/basic conditions (tert-butyl ester deprotection) .

Advanced Research Questions

Q. How can regioselectivity be controlled during sulfonylation or subsequent derivatization reactions involving this compound?

  • Methodological Answer :

  • Sulfonylation : Use bulky bases (e.g., 2,6-lutidine) to direct tosylation to the primary hydroxymethyl group over secondary alcohols. Kinetic vs. thermodynamic control can be manipulated via temperature (0°C vs. reflux) .
  • Derivatization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the toluenesulfonyl group after converting it to a boronic ester. Optimize ligand choice (e.g., SPhos) for steric control .

Q. What strategies are effective for resolving enantiomers or diastereomers of derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Derivatize with a chiral auxiliary (e.g., Mosher’s acid) if needed .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester derivatives (e.g., using Candida antarctica lipase B) to isolate enantiopure intermediates .

Q. What computational methods can predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :

  • DFT Calculations : Model sulfonate ester hydrolysis pathways using Gaussian09 at the B3LYP/6-31G* level to identify transition states and rate-determining steps .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to protease targets (e.g., HIV-1 protease). Parameterize the toluenesulfonyl group’s electrostatic potential for accurate docking .

Q. How do structural modifications (e.g., altering the sulfonyl group or pyrrolidine substituents) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace toluenesulfonyl with methanesulfonyl or nitrobenzenesulfonyl groups to assess impact on enzyme inhibition (e.g., IC₅₀ values against serine proteases). Use SPR (Surface Plasmon Resonance) to quantify binding kinetics .
  • Pyrrolidine Ring Modifications : Introduce fluorinated substituents (e.g., 3-fluoropyrrolidine) and evaluate metabolic stability via microsomal incubation assays (HLM/RLM) .

Q. Data Contradiction Analysis

  • Sulfonylation Efficiency : reports >80% yield using TsCl/pyridine, while suggests lower yields (~60%) under similar conditions. This discrepancy may arise from differences in solvent polarity (DCM vs. THF) or moisture control .
  • Storage Stability : recommends –20°C for long-term stability, whereas emphasizes inert gas purging as critical even at low temperatures. Combining both strategies (storage under argon at –20°C) is advisable .

Properties

IUPAC Name

tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVOPDINJSHSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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